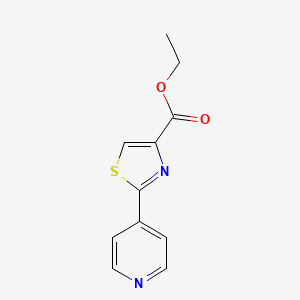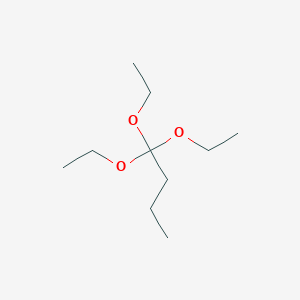
Triethyl Orthobutyrate
概要
説明
Triethyl Orthobutyrate is a chemical compound with the molecular formula C10H22O3 . It is used as an intermediate in pharmaceutical chemical and organic synthesize . It can react with N-benzoyl-glycine in the presence of 4-(dimethylamino)pyridine and acetic anhydride to produce 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one .
Synthesis Analysis
This compound is commonly used in the Claisen rearrangement to construct new C-C bonds . It can react with pyrrole and chloroacetic acid to form 1,1,1-[tri-(pyrrol-2-yl)]propane . The mechanism proceeds with TEOF 1 activated by the N 3 -coordinated Cu (II)Nano-catalyst followed by the attack of amine 16 on TEOF, which results in the formation of an amide acetal intermediate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name 1,1,1-triethoxybutane . The InChI representation is InChI=1S/C10H22O3/c1-5-9-10(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 . The Canonical SMILES representation is CCCC(OCC)(OCC)OCC .
Chemical Reactions Analysis
This compound is involved in one-pot reactions with amines as valuable and efficient reagents for carrying out two-, three- or four-component organic reactions . It is also used in the Claisen rearrangement to construct new C-C bonds .
Physical And Chemical Properties Analysis
This compound is a clear colorless liquid . The molecular weight is 190.28 g/mol . It has a computed XLogP3 value of 2.3, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 3 . The topological polar surface area is 27.7 Ų .
作用機序
Target of Action
Triethyl Orthobutyrate, also known as 1,1,1-Triethoxybutane, is a type of orthoester . Orthoesters are functional groups containing three alkoxy groups attached to one central carbon atom . They are often used as valuable and efficient substrates in various classes of two-component and multi-component organic reactions . The primary targets of this compound are therefore the reactants in these organic transformations.
Mode of Action
The interaction of this compound with its targets involves nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a group in another molecule. This leads to the formation of a new chemical compound. The exact changes resulting from this interaction depend on the specific reactants involved in the organic transformation.
Biochemical Pathways
This compound affects various biochemical pathways depending on the specific organic reactions it is involved in. It serves as a substrate in these reactions, contributing to the formation of new organic compounds . The downstream effects of these reactions can vary widely, influencing different biochemical pathways based on the nature of the newly formed compounds.
Pharmacokinetics
Its physical properties such as boiling point (146 °c) and density (0891 g/mL) suggest that it is a volatile and relatively light compound . These properties could influence its bioavailability, although more research is needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific organic reactions it participates in. As a substrate in these reactions, it contributes to the formation of new organic compounds . The effects of these compounds at the molecular and cellular level can vary widely.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the kinetics and mechanism of the gas-phase elimination of similar compounds . Furthermore, the reaction medium (e.g., solvent-free conditions, aqueous media, organic solvents) can also impact the reactions involving this compound .
Safety and Hazards
特性
IUPAC Name |
1,1,1-triethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-5-9-10(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPMZTKUZCNGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327334 | |
| Record name | Triethyl Orthobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24964-76-9 | |
| Record name | Triethyl Orthobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-triethoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

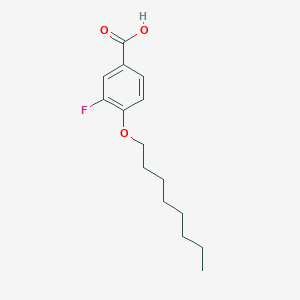
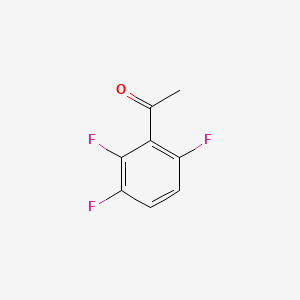
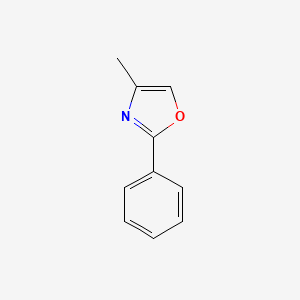
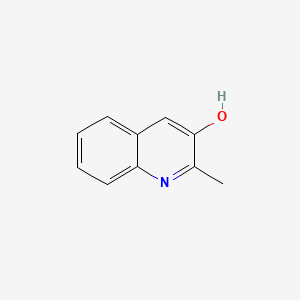
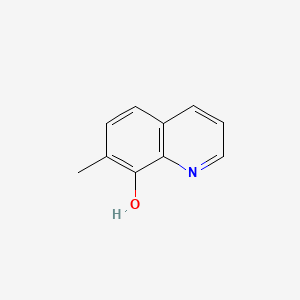
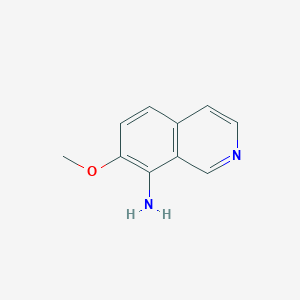
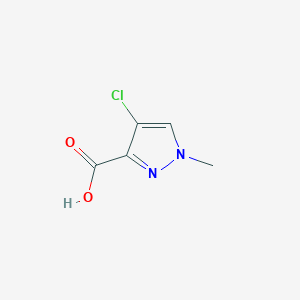

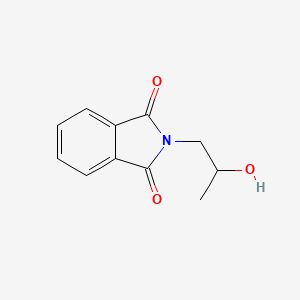
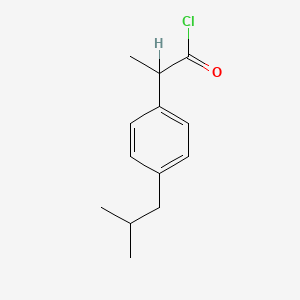
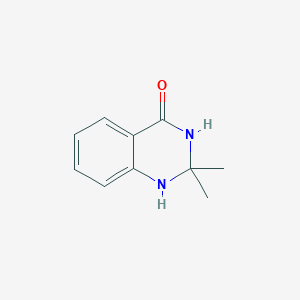
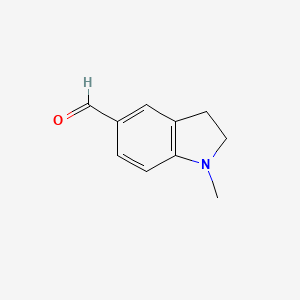
![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)
